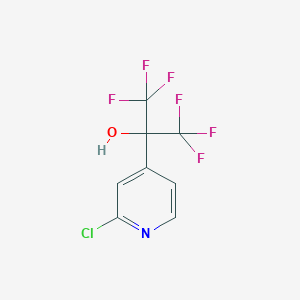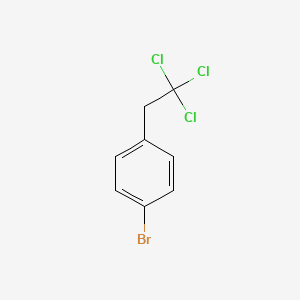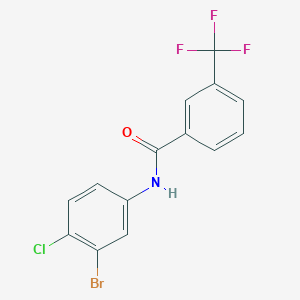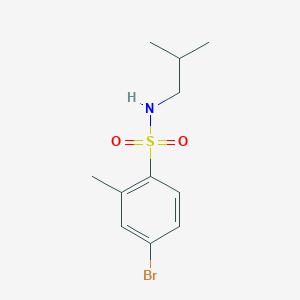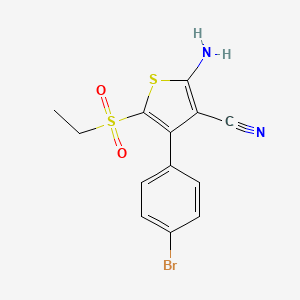![molecular formula C11H13F4N B12077700 {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine is a fluorinated organic compound The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine typically involves multi-step organic reactions. One common method includes the use of fluorinated building blocks and amination reactions. For instance, the synthesis might start with a fluorinated benzene derivative, followed by a series of substitution and coupling reactions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. Techniques such as Suzuki–Miyaura coupling are frequently employed due to their mild reaction conditions and high yields . The choice of reagents and catalysts is crucial to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions might use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorinated ketones or alcohols, while reduction could produce amines or hydrocarbons.
科学的研究の応用
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in the study of enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes and receptors, leading to more potent biological effects. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling .
類似化合物との比較
Similar Compounds
- {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine
- {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(ethyl)amine
- {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(butyl)amine
Uniqueness
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine stands out due to its specific combination of fluorine atoms and the isopropylamine group. This unique structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical research and development .
特性
分子式 |
C11H13F4N |
|---|---|
分子量 |
235.22 g/mol |
IUPAC名 |
N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C11H13F4N/c1-7(2)16-6-8-4-3-5-9(10(8)12)11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
InChIキー |
ICLRYVVTOKEGIS-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC1=C(C(=CC=C1)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



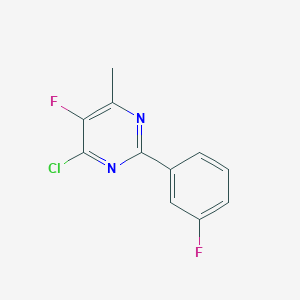



![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)
